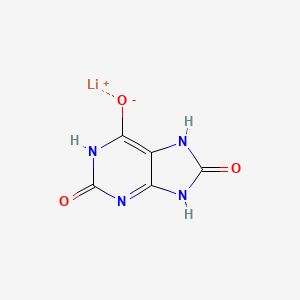
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is a chemical compound with the molecular formula C5H3LiN4O3. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. This compound is known for its unique structure, which includes lithium as a central element, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate typically involves the reaction of purine derivatives with lithium salts. One common method is the reaction of 2,8-dioxo-7,9-dihydro-1H-purin-6-olate with lithium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The lithium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The compound may also interact with nucleic acids, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate
- Lithium;2,6-dioxo-3,7-dihydropurin-8-olate
- Lithium;6,8-dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate
Uniqueness
Lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate is unique due to its specific structure and the presence of lithium, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6108-34-5 |
|---|---|
Molekularformel |
C5H3LiN4O3 |
Molekulargewicht |
174.1 g/mol |
IUPAC-Name |
lithium;2,8-dioxo-7,9-dihydro-1H-purin-6-olate |
InChI |
InChI=1S/C5H4N4O3.Li/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
NVDXXUJSTMEQDU-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C12=C(NC(=O)N=C1NC(=O)N2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


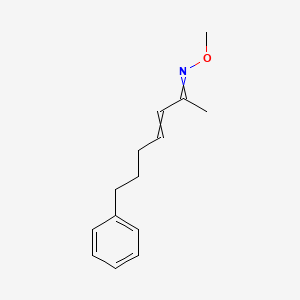
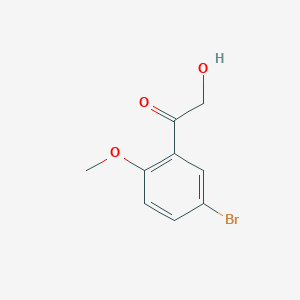
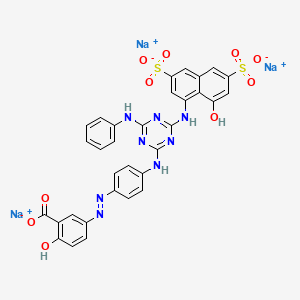
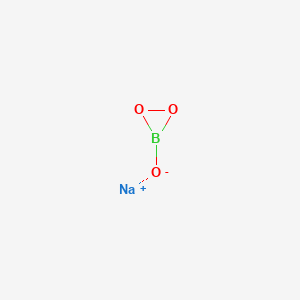
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
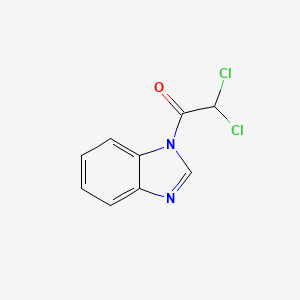

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
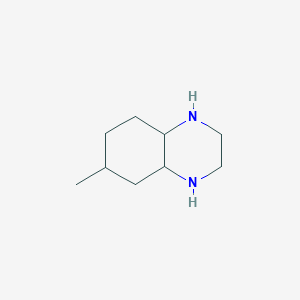
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)

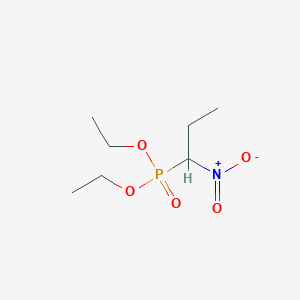
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
